molecular formula C12H15NO B14868385 7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one CAS No. 886366-97-8

7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

Cat. No.: B14868385
CAS No.: 886366-97-8
M. Wt: 189.25 g/mol
InChI Key: AONLQOUPHFTWIV-UHFFFAOYSA-N
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Description

7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of benzazepines These compounds are characterized by a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with succinic anhydride followed by intramolecular cyclization can yield the desired benzazepine structure . Another method involves the use of multicomponent reactions, such as the Ugi reaction, which combines an amine, a carbonyl compound, and an isocyanide to form the benzazepine scaffold .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to streamline the process and reduce the production time .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
  • 7-Bromo-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
  • 7-Amino-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

Comparison: Compared to its analogs, 7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one exhibits unique properties due to the presence of the ethyl groupFor example, the ethyl group may enhance its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

886366-97-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

7-ethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C12H15NO/c1-2-9-5-6-11-10(8-9)12(14)4-3-7-13-11/h5-6,8,13H,2-4,7H2,1H3

InChI Key

AONLQOUPHFTWIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NCCCC2=O

Origin of Product

United States

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